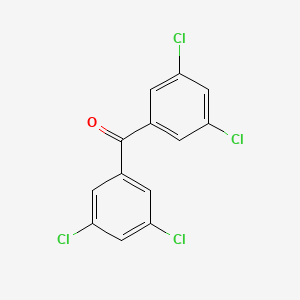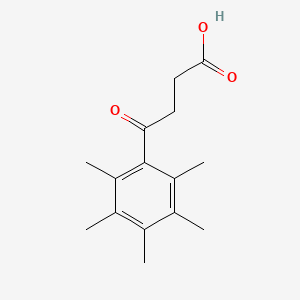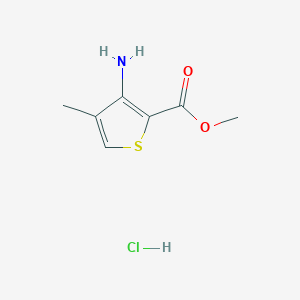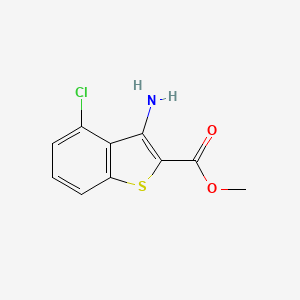
5-Acetohydroximoylindane
説明
Synthesis Analysis
The papers provided detail the synthesis of 5-hydroxy-Δ1-pyrrolines, which are synthesized through the rearrangement of O-vinylketoximes. These O-vinylketoximes are prepared by reacting sec-alkyl aryl ketoximes with acetylene. The first paper reports that the target compounds were obtained in high yields of 80-86% based on the O-vinylketoximes . The second paper emphasizes the importance of tuning the system's basicity to prevent further dehydration of the target compounds to 3H-pyrroles, which suggests that the reaction conditions are critical for the successful synthesis of these compounds .
Molecular Structure Analysis
While the molecular structure of 5-Acetohydroximoylindane is not analyzed in the provided papers, the structure of 5-hydroxy-Δ1-pyrrolines is closely related. These compounds contain aromatic substituents at the carbon-nitrogen double bond, which could influence their reactivity and physical properties. The presence of the hydroxy group and the pyrroline ring in these molecules suggests potential for hydrogen bonding and ring-based interactions, which could be extrapolated to similar compounds like 5-Acetohydroximoylindane.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 5-Acetohydroximoylindane specifically. However, the synthesis of 5-hydroxy-Δ1-pyrrolines involves a rearrangement reaction, which is a type of chemical reaction where the structure of a molecule is rearranged to form a new product. The papers suggest that the reaction conditions, such as the basicity of the system, are crucial for directing the reaction towards the desired product and avoiding side reactions like dehydration to 3H-pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Acetohydroximoylindane are not discussed in the provided papers. However, the synthesis and structure of 5-hydroxy-Δ1-pyrrolines suggest that these compounds could exhibit interesting properties such as solubility in organic solvents, potential for intermolecular hydrogen bonding, and reactivity towards electrophiles due to the presence of the aromatic substituent and the oxime function. These properties are important for the application of these compounds in various fields, including pharmaceuticals and materials science .
特性
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQPZHZGJWHZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385014 | |
| Record name | 5-ACETOHYDROXIMOYLINDANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetohydroximoylindane | |
CAS RN |
36795-33-2 | |
| Record name | 5-ACETOHYDROXIMOYLINDANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)



![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)




